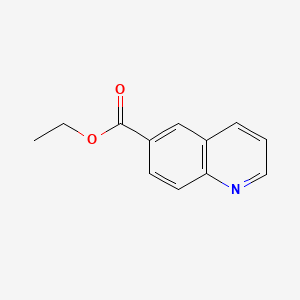

Ethyl 6-quinolinecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl quinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHHAAQTOHCWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224770 | |

| Record name | 6-Quinolinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73987-38-9 | |

| Record name | 6-Quinolinecarboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73987-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-quinolinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 73987-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Quinolinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 6-QUINOLINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVD8MFO8DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-quinolinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for ethyl 6-quinolinecarboxylate, a valuable building block in pharmaceutical and materials science.[1][2] The synthesis is presented as a two-step process commencing with the formation of the quinoline core via the Skraup reaction, followed by esterification to yield the final product. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate practical application in a research and development setting.

I. Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-stage process:

-

Skraup Reaction: Synthesis of the intermediate, 6-quinolinecarboxylic acid, from p-aminobenzoic acid.

-

Fischer Esterification: Conversion of 6-quinolinecarboxylic acid to this compound.

This pathway offers a reliable method for the preparation of the target molecule from readily available starting materials.

II. Step 1: Synthesis of 6-Quinolinecarboxylic Acid via Skraup Reaction

The Skraup reaction is a classic method for synthesizing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][4] In this protocol, p-aminobenzoic acid serves as the aromatic amine to produce 6-quinolinecarboxylic acid.[5]

Signaling Pathway Diagram

Caption: Skraup reaction pathway for 6-quinolinecarboxylic acid.

Experimental Protocol

This protocol is adapted from the general procedure for the Skraup synthesis.[6][7]

Materials:

-

p-Aminobenzoic acid

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitrobenzene (or another suitable oxidizing agent)

-

Ferrous sulfate (FeSO₄) (optional, as a moderator)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to glycerol in a reaction flask equipped with a reflux condenser and mechanical stirrer. The addition should be done slowly and with cooling to control the exothermic reaction.

-

Add p-aminobenzoic acid to the mixture.

-

Add the oxidizing agent, such as nitrobenzene. Ferrous sulfate can be added as a moderator to control the reaction's vigor.[4]

-

Heat the mixture cautiously. The reaction is often exothermic and may become vigorous.[6] Once the initial exothermic phase subsides, continue heating the mixture under reflux for several hours.

-

After cooling, pour the reaction mixture into a large volume of water and neutralize with a sodium hydroxide solution to precipitate the crude product and any unreacted starting materials.

-

The crude product is then subjected to steam distillation to remove unreacted nitrobenzene.

-

The remaining solution is acidified with hydrochloric acid to precipitate the 6-quinolinecarboxylic acid.

-

The precipitate is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol or acetic acid, can be performed for further purification.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| p-Aminobenzoic Acid | 1.0 mol | Adapted from[6] |

| Glycerol | 3.0 - 4.0 mol | [7] |

| Sulfuric Acid | 2.0 - 3.0 mol | [8] |

| Nitrobenzene | 1.2 - 1.5 mol | [7] |

| Reaction Conditions | ||

| Temperature | 140-160 °C | [9] |

| Reaction Time | 3 - 5 hours | [7] |

| Product | ||

| Typical Yield | 50-70% | Estimated based on[8] |

| Melting Point | 291-296 °C | [3] |

| Molecular Formula | C₁₀H₇NO₂ | [5] |

| Molecular Weight | 173.17 g/mol | [5] |

III. Step 2: Synthesis of this compound via Fischer Esterification

The second step involves the esterification of the carboxylic acid group of 6-quinolinecarboxylic acid with ethanol in the presence of an acid catalyst to yield the final product, this compound.[10]

Experimental Workflow Diagram

Caption: Workflow for the Fischer esterification of 6-quinolinecarboxylic acid.

Experimental Protocol

This is a general procedure for Fischer esterification.[11][12]

Materials:

-

6-Quinolinecarboxylic acid

-

Absolute ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve or suspend 6-quinolinecarboxylic acid in an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| 6-Quinolinecarboxylic Acid | 1.0 mol | Adapted from[12] |

| Ethanol | 10-20 mol (used as solvent) | [10] |

| Sulfuric Acid | 0.1 - 0.2 mol (catalytic) | [12] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 78 °C) | [12] |

| Reaction Time | 4 - 8 hours | Estimated |

| Product | ||

| Typical Yield | 80-95% | [12] |

| Appearance | Off-white powder | [1] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Melting Point | Not specified, solid at room temp. | [13] |

IV. Conclusion

The described two-step synthesis pathway, employing the Skraup reaction followed by Fischer esterification, presents a robust and scalable method for the production of this compound. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and chemical development, enabling the efficient synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary depending on the scale and purity requirements of the specific application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. 6-Quinolinecarboxylic acid | C10H7NO2 | CID 82571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. cerritos.edu [cerritos.edu]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. Ethyl quinoline-6-carboxylate | 73987-38-9 [sigmaaldrich.com]

An In-depth Technical Guide to Ethyl 6-quinolinecarboxylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-quinolinecarboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, and the ethyl ester functionality at the 6-position provides a versatile handle for further synthetic modifications. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables, and a detailed experimental protocol for a common synthetic route is provided.

Chemical Properties and Structure

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | [Chem-Impex] |

| Molecular Weight | 201.22 g/mol | [Chem-Impex] |

| CAS Number | 73987-38-9 | [Chem-Impex] |

| Appearance | Off-white powder | [Chem-Impex] |

| Boiling Point (Predicted) | 328.3 °C at 760 mmHg | [Sigma-Aldrich] |

| Storage Temperature | 0-8 °C | [Chem-Impex] |

Structure:

The structure of this compound consists of a quinoline ring system with an ethyl carboxylate group attached at the 6-position. The quinoline moiety is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.

Figure 1. Chemical structure of this compound.

Spectroscopic Data (Predicted)

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the ethyl group. The chemical shifts (δ) are predicted to be in the following regions:

-

Quinoline Protons (Ar-H): ~7.5 - 9.0 ppm. The exact shifts and coupling patterns will depend on the electronic environment of each proton on the quinoline ring.

-

Ethyl Group (-OCH₂CH₃):

-

Methylene Protons (-OCH₂-): A quartet around 4.4 ppm, due to coupling with the adjacent methyl protons.

-

Methyl Protons (-CH₃): A triplet around 1.4 ppm, due to coupling with the adjacent methylene protons.

-

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the ten carbon atoms of the quinoline ring and the two carbons of the ethyl group. The predicted chemical shift ranges are:

-

Carbonyl Carbon (C=O): ~165 ppm.

-

Quinoline Carbons (Ar-C): ~120 - 150 ppm.

-

Methylene Carbon (-OCH₂-): ~61 ppm.

-

Methyl Carbon (-CH₃): ~14 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

C=O Stretch (Ester): A strong absorption band around 1720 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm⁻¹.

-

C=N and C=C Stretch (Aromatic Rings): Multiple absorption bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 201. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z = 156, and the loss of the entire ester group (-COOCH₂CH₃, 73 Da) to give a fragment at m/z = 128 (the quinoline radical cation).

Synthesis

A common method for the synthesis of quinoline-6-carboxylic acids, which can then be esterified to the corresponding ethyl esters, is the Doebner-von Miller reaction or variations thereof. A plausible synthetic workflow for this compound is outlined below.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of Quinoline-6-carboxylic Acid (Skraup Synthesis)

Materials:

-

4-Aminobenzoic acid

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or another suitable oxidizing agent)

-

Ferrous sulfate (optional, to moderate the reaction)

Procedure:

-

In a large, heat-resistant flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 4-aminobenzoic acid while cooling in an ice bath.

-

Slowly add glycerol to the mixture with continuous stirring.

-

Add the oxidizing agent (e.g., nitrobenzene) and a small amount of ferrous sulfate.

-

Heat the mixture gradually and cautiously. The reaction is exothermic and can be vigorous.

-

Once the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours.

-

After cooling, pour the reaction mixture into a large volume of cold water.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) until the product precipitates.

-

Collect the crude quinoline-6-carboxylic acid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Detailed Experimental Protocol: Fischer Esterification to this compound

Materials:

-

Quinoline-6-carboxylic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve or suspend quinoline-6-carboxylic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess ethanol by rotary evaporation.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a wide range of more complex molecules with potential applications in various fields:

-

Pharmaceuticals: It is a building block for the development of novel anti-inflammatory and antimicrobial agents. The quinoline scaffold is a well-established pharmacophore in many approved drugs.

-

Materials Science: The compound is utilized in the creation of advanced materials, including polymers and coatings, where the quinoline moiety can enhance properties such as thermal stability and durability.

-

Fluorescent Probes: Its inherent fluorescence and the ability to be chemically modified make it a candidate for the development of fluorescent probes for biological imaging and sensing applications.

The following diagram illustrates the logical relationship of this compound as a versatile building block.

Caption: Applications of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. The following hazard statements have been reported:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

It is recommended to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be performed in a well-ventilated area or a fume hood.

A Technical Guide to the Spectroscopic Analysis of Ethyl 6-quinolinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-quinolinecarboxylate, a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of a complete, unified public dataset for this specific molecule, this document presents a compilation of expected and reported spectral data based on closely related analogs and established principles of spectroscopic analysis for quinoline derivatives. The information herein is intended to serve as a valuable resource for the characterization and quality control of this compound in a research and development setting.

Data Presentation

The following tables summarize the expected and reported quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Analog-Based)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 | ~8.9 - 9.1 | dd | ~4.2, 1.8 | Expected to be the most downfield proton in the heterocyclic ring. |

| H-3 | ~7.4 - 7.6 | dd | ~8.2, 4.2 | |

| H-4 | ~8.1 - 8.3 | d | ~8.2 | |

| H-5 | ~8.0 - 8.2 | d | ~8.6 | |

| H-7 | ~7.8 - 8.0 | d | ~8.6 | |

| H-8 | ~8.4 - 8.6 | s | - | The 's' indicates a singlet, though it may be a narrow doublet depending on long-range coupling. |

| -OCH₂CH₃ | ~4.4 - 4.6 | q | ~7.1 | Ethyl ester methylene protons. |

| -OCH₂CH₃ | ~1.4 - 1.5 | t | ~7.1 | Ethyl ester methyl protons. |

Note: Predicted chemical shifts are based on the analysis of quinoline and its derivatives. The exact values can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Analog-Based)

| Carbon Atom | Chemical Shift (δ, ppm) | Notes |

| C=O | ~165 - 167 | Ester carbonyl carbon. |

| C-2 | ~150 - 152 | |

| C-3 | ~121 - 123 | |

| C-4 | ~136 - 138 | |

| C-4a | ~128 - 130 | |

| C-5 | ~129 - 131 | |

| C-6 | ~128 - 130 | |

| C-7 | ~127 - 129 | |

| C-8 | ~130 - 132 | |

| C-8a | ~148 - 150 | |

| -OC H₂CH₃ | ~61 - 63 | Ethyl ester methylene carbon. |

| -OCH₂C H₃ | ~14 - 15 | Ethyl ester methyl carbon. |

Note: Predicted chemical shifts are based on established ranges for quinoline and ester functional groups.

Table 3: IR Spectroscopic Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=O (Ester) | 1730 - 1715 | Strong |

| C=N (Quinoline) | 1620 - 1580 | Medium |

| C=C (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-O (Ester) | 1300 - 1100 | Strong |

Table 4: Mass Spectrometry Data

| Ion Type | m/z | Fragmentation Pathway |

| [M]⁺ | 201.22 | Molecular Ion |

| [M-OC₂H₅]⁺ | 156.16 | Loss of the ethoxy radical |

| [M-COOC₂H₅]⁺ | 128.14 | Loss of the entire ester group |

| [C₉H₇N]⁺ | 129.16 | Quinoline radical cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.

-

A standard pulse program is used with a 90° pulse angle.

-

The spectral width is set to cover the range of -2 to 12 ppm.

-

A sufficient number of scans (typically 16 to 64) are acquired to achieve a good signal-to-noise ratio.

-

Data is processed with Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

The spectral width is set to cover the range of 0 to 200 ppm.

-

A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Data processing is similar to that for ¹H NMR.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is generally sufficient.

-

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

-

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

A small volume (typically 1 µL) is injected into the GC, where it is vaporized and separated on a capillary column.

-

The separated compound then enters the mass spectrometer's ion source.

-

In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Ethyl 6-quinolinecarboxylate CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 6-quinolinecarboxylate, a versatile heterocyclic compound with significant applications in pharmaceutical research and materials science. This document details its physicochemical properties, synthesis, and its role as a key building block in the development of novel therapeutic agents and functional materials.

Core Chemical Information

This compound is an organic compound featuring a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The ethyl carboxylate group at the 6-position is a key functional group that allows for a variety of chemical modifications, making it a valuable intermediate in organic synthesis.

CAS Number: 73987-38-9

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Appearance | Off-white powder/solid | [2] |

| Purity | ≥97% | |

| Storage Temperature | Room Temperature (sealed in dry conditions) |

Note: Specific melting point and solubility data for this compound are not consistently reported in publicly available literature. Researchers should determine these properties experimentally for their specific samples and applications.

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow: Friedländer Annulation

The following diagram illustrates the conceptual workflow for the synthesis of a quinoline carboxylate derivative, which can be adapted for this compound.

Caption: Conceptual workflow for the Friedländer synthesis of a quinoline carboxylate.

General Experimental Considerations:

-

Reactant Purity: The purity of the starting materials, the o-aminoaryl aldehyde/ketone and the β-ketoester, is critical for achieving a high yield and purity of the final product.

-

Catalyst Choice: The reaction can be catalyzed by either an acid or a base. The choice of catalyst can influence the reaction rate and the formation of side products.

-

Reaction Temperature and Time: Optimization of the reaction temperature and time is necessary to ensure complete conversion of the starting materials and to minimize degradation of the product.

-

Purification: The crude product is typically purified by recrystallization or column chromatography to obtain the final product with the desired purity.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.[3][4][5][6] this compound serves as a key starting material for the synthesis of more complex molecules with potential biological activity.

Anticancer Drug Development

Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell signaling.[4][7] While a specific signaling pathway directly modulated by this compound is not yet well-defined in the literature, its role as a scaffold for kinase inhibitors is an active area of research.

The diagram below illustrates a generalized signaling pathway that is often targeted by quinoline-based kinase inhibitors.

Caption: Generalized kinase signaling pathway targeted by quinoline-based inhibitors.

Fluorescent Probes and Materials Science

The unique photophysical properties of the quinoline ring system make its derivatives, including this compound, valuable in the development of fluorescent probes for biological imaging and sensing applications.[2] The ethynyl group can be introduced into the quinoline scaffold to create a versatile handle for "click chemistry," allowing for the attachment of fluorophores or other reporter molecules.

Furthermore, this compound is utilized in materials science as a building block for the synthesis of advanced polymers and coatings, where the quinoline moiety can enhance properties such as thermal stability and durability.[2]

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly in the fields of drug discovery and materials science. Its versatile chemical nature, stemming from the reactive quinoline core and the modifiable ethyl carboxylate group, allows for its use as a foundational building block in the synthesis of a wide array of more complex molecules. While specific, detailed experimental data on some of its physical properties and biological activities are still emerging, the broader class of quinoline derivatives continues to show immense promise in the development of next-generation therapeutics and advanced materials. Further research into the specific applications and biological targets of this compound is warranted to fully unlock its potential.

References

- 1. Ethyl 6-aminoquinoline-2-carboxylate | C12H12N2O2 | CID 166000295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 3. benchchem.com [benchchem.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier of Quinoline Carboxylates: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, underpinning a multitude of therapeutic agents. When functionalized with a carboxylate group, this privileged structure gives rise to quinoline carboxylate derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the core biological activities of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. It is designed to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics, offering structured data, detailed experimental protocols, and visual representations of key biological processes.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinoline carboxylate derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a diverse range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[3]

Quantitative Anticancer Activity

The in vitro anticancer potency of quinoline carboxylate derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for a selection of quinoline carboxylate derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-3-Carboxylate | Compound 4m | MCF-7 (Breast) | 0.33 | [4] |

| Compound 4n | MCF-7 (Breast) | 0.33 | [4] | |

| Compound 4k | K562 (Leukemia) | 0.28 | [4] | |

| Compound 4m | K562 (Leukemia) | 0.28 | [4] | |

| 4-Oxoquinoline-3-Carboxamide | Derivative 16b | ACP-03 (Gastric) | 1.92 | [5] |

| Derivative 17b | ACP-03 (Gastric) | 5.18 | [5] | |

| 4-Aminoquinoline | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 - 8.73 | [6] |

| - | MCF-7 (Breast) | 8.22 | [6] | |

| Quinoline-4–Carboxylic Acid | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | - (82.9% growth reduction) | [3] |

| 3-Quinoline Derivatives | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11) | MCF-7 (Breast) | 29.8 | [7] |

| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12) | MCF-7 (Breast) | 39.0 | [7] | |

| Simple Quinolines | Quinoline-2-carboxylic acid | HELA (Cervical), MCF7 (Breast) | Significant cytotoxicity | [8] |

| Quinoline-3-carboxylic acid | MCF7 (Breast) | Remarkable growth inhibition | [8] | |

| Quinoline-4-carboxylic acid | MCF7 (Breast) | Remarkable growth inhibition | [8] |

Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the quinoline carboxylate derivatives in the culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.[9]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

References

- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Medicines for Malaria Venture [mmv.org]

- 2. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Evolving Landscape of Ethyl 6-Quinolinecarboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of ethyl 6-quinolinecarboxylate analogs, providing researchers and drug development scientists with a comprehensive resource for advancing novel therapeutics.

The quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry, continues to be a focal point for the development of new therapeutic agents. Among its myriad derivatives, this compound and its analogs have emerged as a versatile platform for the design of compounds with a broad spectrum of pharmacological activities. This technical guide delves into the core aspects of this chemical class, offering a detailed overview of their synthesis, a compilation of their biological activities with quantitative data, comprehensive experimental protocols, and an exploration of their potential mechanisms of action, including their influence on critical cellular signaling pathways.

Synthesis of the Quinoline Core and its Derivatives

The construction of the fundamental quinoline ring system is a critical first step in the synthesis of this compound derivatives. Several named reactions are instrumental in this process, with the Pfitzinger and Gould-Jacobs reactions being particularly prominent.

The Pfitzinger reaction offers a robust method for synthesizing quinoline-4-carboxylic acids, which can be subsequently esterified to the corresponding ethyl esters. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.

A second key synthetic strategy is the Gould-Jacobs reaction . This method involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate, which can be further modified.

Once the core quinoline structure is in place, a variety of synthetic transformations can be employed to introduce diverse functionalities, thereby modulating the compound's physicochemical properties and biological activity. These include:

-

Amidation: The carboxylate group can be converted to an amide, allowing for the introduction of a wide range of substituents.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl groups at various positions on the quinoline ring, enabling extensive structure-activity relationship (SAR) studies.

-

Nucleophilic Aromatic Substitution: Halogenated quinoline derivatives can undergo nucleophilic substitution to introduce amines, alkoxides, and other nucleophiles.

Pharmacological Activities and Quantitative Data

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases. The following tables summarize the key pharmacological effects and provide quantitative data for representative compounds.

Antimicrobial Activity

Many quinoline derivatives exhibit potent activity against a spectrum of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.

| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |

| 1 | 1-ethyl-6-fluoro-7-(hexanoylamino)-4-oxo | Staphylococcus aureus MTCC 96 | 3.9 | [1] |

| 1 | 1-ethyl-6-fluoro-7-(hexanoylamino)-4-oxo | Bacillus subtilis MTCC 121 | 4.6 | [1] |

| 2 | Quaternary ammonium salt derivative | Staphylococcus aureus | 2 | [2] |

| 3 | Hydroxyimidazolium hybrid | Cryptococcus neoformans | 15.6 | [2] |

| 4 | Quinolone-3-carbonitrile derivative | Staphylococcus aureus | 6.25 |

Anticancer Activity

The antiproliferative effects of this compound analogs have been evaluated against various cancer cell lines, with IC50 values indicating their potency.

| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 5 | 6,8-dibromo-7-hydroxy-2-oxo | HeLa (Cervical Cancer) | 10 (µg/mL) | [3] |

| 6 | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) | MCF-7 (Breast Cancer) | - (82.9% growth reduction at 100 µM) | [4] |

| 7 | Fused tetracyclic carboxamide derivative | - | - (Topoisomerase inhibitor) | [5] |

| 8 | 4-alkoxy-2-aryl-6,7-dimethoxy | - | - (Topoisomerase I inhibitor) |

Antimalarial Activity

The quinoline core is a well-established pharmacophore in antimalarial drug discovery. Several this compound analogs have shown promising activity against Plasmodium falciparum.

| Compound ID | Substituent(s) | P. falciparum Strain | EC50 (nM) | Reference |

| 9 | Quinoline-4-carboxamide derivative | 3D7 | 120 | [6] |

| 10 | 6-Chloro-2-styrylquinoline | Dd2 (chloroquine-resistant) | 4.8 | |

| 11 | 4-aminoquinoline-pyrimidine hybrid | D6 (chloroquine-sensitive) | - (6-8 times more effective than chloroquine) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Procedure for Pfitzinger Synthesis of Quinoline-4-carboxylic Acids

Materials:

-

Isatin or substituted isatin (1.0 eq)

-

Carbonyl compound (e.g., ketone or aldehyde) (1.2 eq)

-

Potassium hydroxide (4.0 eq)

-

Ethanol

-

Water

-

Hydrochloric acid (for acidification)

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Add the isatin derivative to the solution and stir at room temperature. A color change often indicates the opening of the isatin ring.

-

Add the carbonyl compound to the reaction mixture.

-

Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.

-

Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to precipitate the quinoline-4-carboxylic acid product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Bromo-substituted quinoline derivative (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., toluene, dioxane, DMF/water mixture)

Procedure:

-

To a reaction vessel, add the bromo-substituted quinoline, arylboronic acid, palladium catalyst, and base.

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir under an inert atmosphere for 4-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

-

Test compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in the broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microbial strain and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microbe and broth) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: Signaling Pathways and Cellular Targets

Recent studies on structurally related quinoline derivatives suggest that their cytotoxic effects may be mediated through the modulation of key cellular signaling pathways, including the ERK (Extracellular signal-regulated kinase) pathway, and the disruption of lysosomal function.

Activation of the ERK Signaling Pathway

The ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Some quinoline derivatives have been shown to induce the activation of ERK. This sustained activation can lead to cellular stress and ultimately trigger apoptosis.

Caption: Proposed activation of the ERK signaling pathway by this compound derivatives.

Disruption of Lysosomal Function

Lysosomes are essential organelles responsible for cellular degradation and recycling. Certain quinoline-based compounds can accumulate in lysosomes, leading to an increase in lysosomal membrane permeability (LMP). This disruption of lysosomal integrity can release catastrophic enzymes into the cytoplasm, initiating a cascade of events that culminates in apoptosis.

Caption: Proposed mechanism of lysosomal disruption by this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a highly versatile and promising class of compounds with significant potential in drug discovery. Their amenability to diverse synthetic modifications allows for the fine-tuning of their pharmacological profiles, leading to the identification of potent antimicrobial, anticancer, and antimalarial agents. The elucidation of their mechanisms of action, including their ability to modulate key signaling pathways and disrupt cellular homeostasis, provides a rational basis for their further development. Future research in this area should focus on optimizing the lead compounds through detailed SAR studies, exploring novel therapeutic applications, and conducting in-depth mechanistic investigations to fully realize the therapeutic potential of this important chemical scaffold.

References

- 1. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Ethyl 6-quinolinecarboxylate: A Technical Guide to Solubility and Stability for the Research Scientist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Ethyl 6-quinolinecarboxylate. Due to the limited availability of specific quantitative data in published literature, this document focuses on providing detailed experimental protocols to enable researchers to determine these crucial parameters. The information herein is intended to support drug discovery, development, and formulation activities.

Core Concepts: Solubility and Stability in Drug Development

The solubility and stability of a compound are fundamental physicochemical properties that significantly influence its suitability as a drug candidate. Poor solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products. A thorough understanding and characterization of these properties are therefore critical early in the drug development process.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in various solvents is not widely available in the public domain. However, qualitative descriptions indicate its general solubility behavior.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Solubility Description | Quantitative Data (User-Determined) |

| Aqueous | Water | Slightly Soluble | e.g., mg/mL at 25°C |

| Polar Organic Solvents | Ethanol, Acetone, Chloroform | Soluble | e.g., mg/mL at 25°C |

| Non-Polar Organic Solvents | Hexane, Toluene | Expected to be sparingly soluble to insoluble (User-Determined) | e.g., mg/mL at 25°C |

Stability Profile of this compound

Table 2: Stability of this compound under Stress Conditions (User-Determined)

| Stress Condition | Test Conditions | Expected Outcome/Observations (User-Determined) | Primary Degradation Products (User-Determined) |

| Acidic Hydrolysis | e.g., 0.1 M HCl, 60°C, 24h | % degradation | Structure, % formation |

| Basic Hydrolysis | e.g., 0.1 M NaOH, 60°C, 24h | % degradation | Structure, % formation |

| Oxidative Degradation | e.g., 3% H₂O₂, RT, 24h | % degradation | Structure, % formation |

| Thermal Degradation | e.g., 80°C, 75% RH, 7 days | % degradation | Structure, % formation |

| Photolytic Degradation | e.g., ICH Q1B conditions (UV/Vis light exposure) | % degradation | Structure, % formation |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), ensuring that equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Phase Separation: Centrifuge the collected samples to pellet any remaining suspended solid.

-

Filter the supernatant through a syringe filter to remove any fine particles.

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Protocol 2: Forced Degradation Study

This protocol describes a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions. These studies are essential for identifying degradation products and developing stability-indicating analytical methods.[2][3]

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature and humidity-controlled oven

-

Photostability chamber compliant with ICH Q1B guidelines

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Heat the mixture (e.g., at 60°C) for a defined period. Neutralize the solution before analysis. Studies on related quinoline structures suggest instability in alkaline environments.[4]

-

Oxidative Degradation: Mix the stock solution with a solution of H₂O₂. Keep the mixture at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to elevated temperature and humidity (e.g., 80°C/75% RH) for a defined period (e.g., 7 days). Dissolve the stressed solid in a suitable solvent for analysis.

-

Photolytic Degradation: Expose a solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be protected from light.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

-

A PDA detector can be used to assess peak purity, while an MS detector can help in the identification of degradation products.

-

Quantify the amount of remaining this compound and the percentage of each degradation product.

-

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the logical flow of the experimental work required to characterize the solubility and stability of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]

- 5. database.ich.org [database.ich.org]

A Technical Guide to the Quantum Chemical Analysis of Ethyl 6-quinolinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical framework for the quantum chemical analysis of Ethyl 6-quinolinecarboxylate, a key intermediate in pharmaceutical and organic synthesis.[1] By leveraging Density Functional Theory (DFT), this guide outlines the protocols for elucidating the molecule's structural, vibrational, and electronic properties, which are critical for understanding its reactivity and potential applications in drug design. While direct experimental and computational results for the title compound are sparse in publicly accessible literature, this guide utilizes established methodologies from studies on structurally similar quinoline derivatives to provide a robust template for investigation.[2][3][4]

Computational Methodology: Experimental Protocol

The foundation of this analysis lies in accurate computational modeling. The following protocol, based on common practices for quinoline derivatives, is recommended for obtaining reliable theoretical data.[2][3][4][5]

1.1. Geometry Optimization The initial step involves optimizing the molecular structure of this compound to find its lowest energy conformation.

-

Software: Gaussian 09W or a later version is typically employed for these calculations.[2][5]

-

Method: Density Functional Theory (DFT) is the method of choice due to its balance of accuracy and computational cost.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide excellent results for organic molecules.[2][3]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This set provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules containing heteroatoms and for calculating electronic properties.

-

Procedure: The optimization is performed without any symmetry constraints, allowing the molecule to relax to its true energy minimum.

1.2. Vibrational Frequency Analysis To confirm that the optimized structure is a true minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical FT-IR and Raman spectra, which can be compared with experimental data for validation.

1.3. Electronic Property Calculation Further single-point energy calculations are performed on the optimized geometry to determine key electronic properties. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.[6]

Data Presentation: Predicted Molecular Properties

The following tables present the expected quantitative data from the described calculations, based on results for analogous compounds.[4] These serve as a template for reporting findings.

Table 1: Optimized Geometrical Parameters (Predicted)

Theoretical parameters calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |

| Bond Lengths | C2–C3 | ~1.37 | Bond Angles | C2–N1–C9 | ~117.8 |

| N1–C2 | ~1.32 | C3–C2–N1 | ~123.5 | ||

| C9–N1 | ~1.38 | C4–C3–C2 | ~119.2 | ||

| C6–C11 | ~1.49 | C5–C6–C11 | ~120.5 | ||

| C11–O12 | ~1.21 | O12–C11–O13 | ~123.0 | ||

| C11–O13 | ~1.35 | C11–O13–C14 | ~116.0 |

Note: Values are illustrative and based on standard bond lengths and data from similar quinoline structures. Actual calculated values would be populated here.

Table 2: Frontier Molecular Orbital Properties (Predicted)

| Parameter | Value (eV) | Description |

| EHOMO | ~ -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | ~ -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~ 4.7 | (ELUMO - EHOMO); indicates chemical reactivity and stability.[6] |

Visualizations: Workflows and Conceptual Diagrams

Visual diagrams are essential for conveying complex relationships and workflows in computational chemistry.

Caption: Computational workflow for quantum chemical analysis of this compound.

Caption: Relationship between Frontier Molecular Orbitals (HOMO/LUMO) and chemical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Crystal structure, DFT study and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure, Hirshfeld surface analysis, interaction energy and energy framework calculations, as well as density functional theory (DFT) computation, of methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular structure and vibrational spectra of 2-Ethoxymethyl-6-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, a potential chemotherapeutic agent, by density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermochemical Properties of Ethyl 6-quinolinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the thermochemical properties of Ethyl 6-quinolinecarboxylate, a molecule of interest in pharmaceutical and materials science. Due to the current absence of specific experimental thermochemical data for this compound in publicly available databases, this document provides a comprehensive overview of the established experimental and computational methodologies for determining such properties. By examining techniques applied to structurally related quinoline derivatives and ethyl esters, this guide offers a framework for researchers to obtain the necessary thermochemical data, such as enthalpy of formation, entropy, and heat capacity. Detailed experimental protocols and data presentation formats are provided to aid in future research and ensure consistency in data reporting. Furthermore, this guide illustrates a plausible synthetic pathway for this compound and a general experimental workflow for calorimetric measurements.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physical properties. This compound, in particular, holds potential as a key intermediate in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its thermochemical properties, including enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), is crucial for process development, safety assessment, and understanding its stability and reactivity.

As of the date of this publication, specific experimental thermochemical data for this compound are not available in prominent databases such as the NIST Chemistry WebBook. Therefore, this guide focuses on the established methods for determining these essential parameters, providing researchers with the necessary theoretical and practical foundations to acquire this data.

Methodologies for Determining Thermochemical Data

The thermochemical properties of organic compounds like this compound can be determined through both experimental and computational methods.

Experimental Methodologies

Calorimetry remains the gold standard for the direct measurement of thermochemical properties. Techniques applicable to quinoline derivatives and ethyl esters include:

-

Differential Scanning Calorimetry (DSC): This technique is widely used to measure heat capacity as a function of temperature. It can also be used to determine the enthalpy of phase transitions (e.g., melting, vaporization). In a typical DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

-

Solution Calorimetry: This method can be employed to determine the enthalpy of formation. The enthalpy of solution of the target compound and its constituent elements (or other well-characterized precursors) in a suitable solvent is measured. By applying Hess's law, the enthalpy of formation can be calculated.

-

Combustion Calorimetry: This is a primary technique for determining the enthalpy of formation of organic compounds. The substance is burned in an excess of oxygen in a sealed container (a "bomb"), and the heat evolved is precisely measured.

-

Gas Chromatography-Calorimetry: This combined technique can be used to measure the heats of vaporization of esters. It involves the separation of the compound by gas chromatography followed by the measurement of its heat of solution in a calorimetric solvent.

A general workflow for determining thermochemical properties via calorimetry is illustrated in the diagram below.

Caption: General workflow for calorimetric measurements.

Computational Methodologies

In the absence of experimental data, computational chemistry provides powerful tools for estimating thermochemical properties.

-

Ab initio Methods: High-level ab initio methods, such as the Complete Basis Set (CBS) methods (e.g., CBS-QB3), can provide accurate calculations of gas-phase enthalpies of formation for quinoline derivatives. These methods involve a series of calculations that extrapolate to the complete basis set limit to achieve high accuracy.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), are widely used to calculate a range of molecular properties, including geometries, vibrational frequencies (which are used to calculate entropy and heat capacity), and electronic energies. While generally less accurate than high-level ab initio methods for energies, they offer a good balance of accuracy and computational cost.

Synthesis of this compound

Several classical methods for quinoline synthesis could potentially be adapted to produce this compound. The Conrad-Limpach-Knorr synthesis is a plausible route, starting from ethyl 3-oxobutanoate and an appropriately substituted aniline. A potential synthetic pathway is outlined below.

Caption: A plausible synthetic route for this compound.

Data Presentation

For clarity and comparative purposes, all quantitative thermochemical data should be presented in a structured tabular format. The following tables provide a template for reporting such data for this compound once it becomes available. The values presented are hypothetical and based on typical values for similar aromatic esters.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

| State | Method | Value (kJ/mol) | Temperature (K) |

| Gas | Computational | Data Needed | 298.15 |

| Liquid | Experimental | Data Needed | 298.15 |

| Solid | Experimental | Data Needed | 298.15 |

Table 2: Standard Molar Entropy (S°)

| State | Method | Value (J/mol·K) | Temperature (K) |

| Gas | Computational | Data Needed | 298.15 |

| Liquid | Experimental | Data Needed | 298.15 |

| Solid | Experimental | Data Needed | 298.15 |

Table 3: Molar Heat Capacity (Cp)

| State | Method | Value (J/mol·K) | Temperature (K) |

| Gas | Computational | Data Needed | 298.15 |

| Liquid | Experimental | Data Needed | 298.15 |

| Solid | Experimental | Data Needed | 298.15 |

Conclusion

While direct experimental thermochemical data for this compound is currently lacking, this guide provides a comprehensive framework for its determination. By employing the experimental techniques of calorimetry and the predictive power of computational chemistry, researchers can obtain the critical data necessary for the advancement of drug development and materials science. The provided methodologies, data presentation formats, and illustrated pathways serve as a valuable resource for initiating and conducting research on this and other related quinoline derivatives. The acquisition and dissemination of this data will be a significant contribution to the broader scientific community.

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl Quinolinecarboxylate Derivatives

This technical guide provides a comprehensive overview of the crystal structure analysis of ethyl quinolinecarboxylate derivatives, compounds of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities. While a definitive crystal structure for Ethyl 6-quinolinecarboxylate is not publicly available, this document details the crystallographic analyses of several closely related derivatives, offering valuable insights into their three-dimensional conformations and intermolecular interactions.

Introduction

Quinoline derivatives are a class of heterocyclic compounds that form the core structure of many synthetic pharmaceuticals. The addition of an ethyl carboxylate group can significantly influence their physicochemical properties and biological activity. Understanding the precise molecular architecture through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide summarizes key crystallographic data and experimental protocols for various ethyl quinolinecarboxylate derivatives.

Crystallographic Data of Ethyl Quinolinecarboxylate Derivatives

The following tables summarize the crystallographic data for several derivatives of ethyl quinolinecarboxylate, providing a comparative overview of their unit cell parameters and refinement statistics.

Table 1: Crystal Data and Structure Refinement for Ethyl Quinolinecarboxylate Derivatives

| Parameter | Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate[1] | Ethyl 2-chloro-6-methylquinoline-3-carboxylate[2] | Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate[3] | Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate[4] | Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate[5] |

| Chemical Formula | C₂₀H₁₆BrNO₂ | C₁₃H₁₂ClNO₂ | C₁₃H₁₃NO₃ | C₁₄H₁₄ClNO₃ | C₂₁H₂₁NO₅ |

| Formula Weight | 382.24 | 249.69 | 247.25 | 279.70 | 367.39 |

| Crystal System | Orthorhombic | Triclinic | Monoclinic | Monoclinic | Triclinic |

| Space Group | Pbca | Pī | C2/c | P2₁/n | Pī |

| a (Å) | 14.0819 (7) | 6.0391 (5) | 22.886 (3) | 7.9713 (3) | 8.3444 (3) |

| b (Å) | 9.7470 (5) | 7.2986 (6) | 12.763 (2) | 12.3381 (5) | 9.3508 (4) |

| c (Å) | 24.0399 (12) | 13.4323 (12) | 8.175 (1) | 13.5654 (6) | 12.2723 (5) |

| α (°) | 90 | 98.238 (6) | 90 | 90 | 104.079 (2) |

| β (°) | 90 | 90.123 (5) | 107.756 (4) | 98.663 (4) | 97.282 (2) |

| γ (°) | 90 | 96.429 (6) | 90 | 90 | 93.904 (2) |

| Volume (ų) | 3299.6 (3) | 582.16 (9) | 2274.3 (6) | 1320.19 (9) | 916.43 (6) |

| Z | 8 | 2 | 8 | 4 | 2 |

| Temperature (K) | 293 | 150 | 200 | 296 | 100 |

| R-factor (R1) | 0.046 | 0.028 | 0.0599 | - | 0.039 |

| wR2 | 0.134 | 0.078 | 0.1487 | - | 0.117 |

| Goodness-of-fit (S) | 1.04 | 1.06 | - | - | 1.04 |

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic positions.

The synthesis of ethyl quinolinecarboxylate derivatives often involves multi-step reactions. For instance, one method involves the reaction of diethyl {[(4-methylphenyl)amino]methylidene}propanedioate with Dowtherm at high temperatures[3]. Another approach is the reaction of 2-chloro-3-formyl-6-methylquinoline with sodium cyanide in ethanol[2].

The critical step for X-ray diffraction analysis is the growth of high-quality single crystals. A common and effective method is slow evaporation of a saturated solution of the compound in a suitable solvent, such as ethanol, at room temperature[3].

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

-

Data Collection: A single crystal is mounted on a diffractometer (e.g., Bruker APEXII or X8 Proteum)[1][2]. The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) at a specific temperature, often low temperatures like 100 K or 150 K to minimize thermal vibrations[2][5]. The diffraction pattern, consisting of thousands of reflections, is collected by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined using full-matrix least-squares on F² techniques. This iterative process adjusts atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (S)[1][2][5].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a chemical compound.

References

- 1. Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]